molecular formula C21H19ClN2OS2 B2951069 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 922631-23-0

2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No. B2951069
M. Wt: 414.97
InChI Key: BQSUYLVZPAXBSR-UHFFFAOYSA-N
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Description

2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClN2OS2 and its molecular weight is 414.97. The purity is usually 95%.
BenchChem offers high-quality 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine, which is synthesized from commercially available starting materials. The second intermediate is 2-((4-chlorophenyl)thio)acetic acid, which is synthesized from 4-chlorothiophenol and chloroacetic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.

Starting Materials
5,6,7,8-tetrahydronaphthalene, thiourea, 4-chlorothiophenol, chloroacetic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), triethylamine (TEA), dimethylformamide (DMF), diethyl ether, hydrochloric acid (HCl), sodium hydroxide (NaOH), sodium bicarbonate (NaHCO3), sodium chloride (NaCl)

Reaction
Synthesis of 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine:, Step 1: 5,6,7,8-tetrahydronaphthalene is reacted with thiourea in the presence of HCl and NaOH to form 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-thiol., Step 2: The thiol is then oxidized using NaHCO3 and NaCl to form the desired amine product., Synthesis of 2-((4-chlorophenyl)thio)acetic acid:, Step 1: 4-chlorothiophenol is reacted with chloroacetic acid in the presence of TEA and DMF to form the desired carboxylic acid product., Coupling of intermediates to form final product:, Step 1: 4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-amine and 2-((4-chlorophenyl)thio)acetic acid are coupled using DCC and NHS in DMF to form the desired final product., Step 2: The final product is purified using standard techniques such as column chromatography and recrystallization.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS2/c22-17-7-9-18(10-8-17)26-13-20(25)24-21-23-19(12-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h5-12H,1-4,13H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSUYLVZPAXBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)CSC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide

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